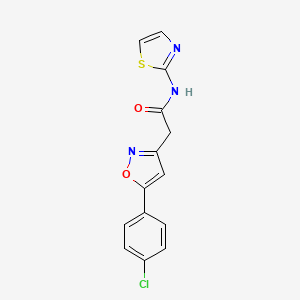

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide

Descripción

2-(5-(4-Chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a heterocyclic compound featuring an isoxazole ring substituted with a 4-chlorophenyl group and an acetamide linker connected to a thiazole moiety. This structure combines pharmacophoric elements known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chlorophenyl group enhances lipophilicity and metabolic stability, while the thiazole and isoxazole rings contribute to hydrogen bonding and π-π stacking interactions with biological targets .

Propiedades

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-(1,3-thiazol-2-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O2S/c15-10-3-1-9(2-4-10)12-7-11(18-20-12)8-13(19)17-14-16-5-6-21-14/h1-7H,8H2,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCMYJIIQSPQAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NO2)CC(=O)NC3=NC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide typically involves the following steps:

-

Formation of the Isoxazole Ring: : The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne or alkene. For instance, 4-chlorobenzonitrile oxide can react with an appropriate alkyne to form the 5-(4-chlorophenyl)isoxazole moiety.

-

Thiazole Ring Synthesis: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For example, 2-bromoacetophenone can react with thioamide to form the thiazole ring.

-

Coupling Reaction: : The final step involves coupling the isoxazole and thiazole rings through an acetamide linkage. This can be achieved by reacting the isoxazole derivative with a thiazole-containing amine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

-

Reduction: : Reduction reactions can target the isoxazole ring, potentially converting it to an isoxazoline or other reduced forms.

-

Substitution: : The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Isoxazoline derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that compounds with isoxazole and thiazole moieties exhibit significant antimicrobial activity. For instance, derivatives of thiazole have been shown to possess potent antibacterial and antifungal properties. A study demonstrated that thiazole-containing compounds displayed effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar derivatives have been evaluated for their efficacy against cancer cell lines such as MCF7 (breast cancer). In vitro studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Acetylcholinesterase Inhibition

Compounds with isoxazole and thiazole rings have been investigated for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Research has shown that modifications to these structures can enhance their inhibitory activity against AChE, suggesting potential therapeutic applications for cognitive disorders .

Case Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of thiazole derivatives, several compounds demonstrated significant activity against both bacterial and fungal pathogens. The results indicated that the presence of the thiazole ring was crucial for enhancing antimicrobial potency .

Case Study 2: Anticancer Activity

A series of isoxazole-thiazole derivatives were synthesized and evaluated for their anticancer properties against various cell lines. One notable compound exhibited an IC50 value of 10 µM against MCF7 cells, indicating substantial cytotoxic effects. Molecular docking studies suggested favorable interactions with key proteins involved in cancer progression .

Summary of Findings

| Property | Application | Results |

|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | Significant inhibition observed |

| Anticancer | Induces apoptosis in cancer cell lines | Notable cytotoxicity with IC50 values around 10 µM |

| Acetylcholinesterase Inhibition | Potential treatment for Alzheimer's disease | Enhanced AChE inhibitory activity |

Mecanismo De Acción

The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, altering their function. For example, it might inhibit an enzyme by binding to its active site or modulate a receptor’s activity by acting as an agonist or antagonist.

Comparación Con Compuestos Similares

Research Findings and Gaps

- Structural Advantages : The 4-chlorophenyl group improves metabolic stability compared to methoxy or bromo substituents (b–4c) .

- Activity Limitations : Without nitro or triazole groups, the compound may lack the potency of analogs in and .

- Unexplored Targets: No data exist on its kinase or antimicrobial activity, highlighting areas for future study.

Actividad Biológica

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The chemical structure of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide can be represented as follows:

| Property | Description |

|---|---|

| IUPAC Name | 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide |

| Molecular Formula | C₁₅H₁₃ClN₂O₂S |

| Molecular Weight | 320.79 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. It is believed to exert its effects through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Modulation : Interaction with receptors can modulate signaling pathways, influencing processes such as inflammation and cell proliferation.

Research indicates that similar compounds have shown activity against various cancer cell lines by inducing apoptosis (programmed cell death), suggesting a potential anticancer mechanism for this compound as well .

Biological Activities

The biological activities of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide include:

Anticancer Activity

Studies have demonstrated that derivatives related to this compound exhibit significant anticancer properties. For instance, research involving thiazole derivatives has shown their ability to direct tumor cells towards apoptosis, indicating a promising avenue for cancer treatment .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it may possess moderate antibacterial and antifungal activities against various strains, including Staphylococcus aureus and Candida albicans .

Anti-inflammatory Effects

There is emerging evidence that compounds with similar structures exhibit anti-inflammatory effects. This could be beneficial in treating conditions characterized by excessive inflammation .

Study 1: Anticancer Evaluation

In a study assessing the anticancer activity of thiazole derivatives, compounds similar to 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide were tested against A549 and C6 tumor cell lines. Results indicated significant cytotoxic effects, with IC50 values reflecting potent activity against these cancer cells .

Study 2: Antimicrobial Screening

A screening of various derivatives revealed that certain compounds exhibited strong inhibitory effects against Salmonella typhi and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC50/MIC Values |

|---|---|---|

| 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-(thiazol-2-yl)acetamide | Anticancer, Antimicrobial | IC50: Not specified |

| 2-(5-methylbenzimidazole) derivatives | Anticancer | IC50: 0.63 - 6.28 µM |

| Thiazole-based compounds | Antibacterial | MIC: Moderate to strong |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.